molecular formula C19H14N6O4 B2786820 N-(3-nitrophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 722489-18-1

N-(3-nitrophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2786820
CAS No.: 722489-18-1
M. Wt: 390.359
InChI Key: OGXIZLOXAFGJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-nitrophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide features a pyrazolo[3,4-d]pyrimidinone core linked to a 3-nitrophenyl group via an acetamide bridge. Its structure is characterized by:

  • A pyrazolo[3,4-d]pyrimidinone heterocycle, which is a fused bicyclic system known for its pharmacological relevance.
  • A 3-nitro substituent on the phenyl ring, introducing strong electron-withdrawing effects.
  • An acetamide linker, common in bioactive molecules for enhancing binding interactions.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O4/c26-17(22-13-5-4-8-15(9-13)25(28)29)11-23-12-20-18-16(19(23)27)10-21-24(18)14-6-2-1-3-7-14/h1-10,12H,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXIZLOXAFGJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

This compound acts as an inhibitor for mTOR kinase and PI3 kinase. By binding to these kinases, it prevents their normal function, which can lead to a decrease in cell growth and proliferation.

Biochemical Pathways

The inhibition of mTOR kinase and PI3 kinase affects multiple biochemical pathways. These pathways are primarily involved in cell growth and survival. The downstream effects of this inhibition can lead to a decrease in cell proliferation and an increase in cell death.

Result of Action

The result of the compound’s action is a decrease in cell growth and proliferation. This is due to the inhibition of mTOR kinase and PI3 kinase, which are essential for these processes.

Biological Activity

N-(3-nitrophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-d]pyrimidine core with a nitrophenyl substituent. The molecular formula is C19H14N6O4C_{19}H_{14}N_{6}O_{4}, and its molecular weight is approximately 422.4 g/mol. The presence of the nitrophenyl group significantly influences its chemical reactivity and biological activity.

Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit various mechanisms of action:

  • Kinase Inhibition : Many derivatives are known to inhibit cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are crucial in cell cycle regulation and cancer progression. For instance, studies have shown that certain phenylpyrazolo[3,4-d]pyrimidines act as dual inhibitors of EGFR and VEGFR2, demonstrating IC50 values in the low micromolar range (0.3–24 µM) .
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound can effectively inhibit tumor growth in various cancer cell lines, including MCF-7 breast cancer cells. The compound induces apoptosis, inhibits cell migration, and disrupts cell cycle progression .
  • Anti-inflammatory Activity : Pyrazolo[3,4-d]pyrimidine derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Kinase InhibitionDual inhibition of EGFR/VEGFR2; IC50: 0.3–24 µM
AntiproliferativeInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Notable Research Findings

  • Anticancer Activity : A study highlighted the compound's ability to inhibit tumor growth in MCF-7 cells significantly. It was observed that treatment led to DNA fragmentation indicative of apoptosis and reduced cell migration capabilities .
  • Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between the compound and kinase domains, suggesting it may act as a bioisosteric replacement for ATP within these targets .
  • Metabolic Stability : Further research into metabolic stability revealed that modifications to the acetamide group could enhance potency while maintaining favorable pharmacokinetic properties .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-nitrophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibit significant anticancer properties. For example, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit specific kinases involved in cancer progression, such as the c-Met kinase. These compounds have demonstrated selective inhibition with low micromolar IC50 values, making them promising candidates for cancer treatment .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Pyrazolo derivatives have been explored for their antibacterial effects against various pathogens, including resistant strains of Staphylococcus aureus. The structure-activity relationship studies indicate that modifications in the substituents can enhance the antibacterial efficacy of these compounds .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the pharmacological profile of this compound.

Substituent Effect on Activity Reference
Nitro groupIncreases potency against c-Met
Phenyl ringEnhances binding affinity
Acetamide groupContributes to solubility and stability

Preclinical Studies

Several preclinical studies have evaluated the efficacy of pyrazolo derivatives in animal models. For instance, compounds exhibiting high selectivity for cancer cell lines have been identified through in vitro assays, leading to further exploration in vivo .

Chemical Reactions Analysis

Nucleophilic Substitutions

The nitrophenyl group and acetamide moiety are prone to nucleophilic attack. For example, the nitro group (-NO₂) can act as a leaving group under basic conditions, enabling substitutions. Similarly, the acetamide’s carbonyl group may participate in condensation reactions or hydrolysis to form carboxylic acids or amines.

Hydrolysis and Amino Group Reactivity

The amide bond in the acetamide moiety can undergo hydrolysis (acidic or basic) to generate carboxylic acids or amines. This is a common reaction pathway for pyrazolo[3,4-d]pyrimidine derivatives, as observed in similar compounds .

Electrophilic Aromatic Substitution

The pyrazolo[3,4-d]pyrimidine core contains electron-deficient heterocycles, making it susceptible to electrophilic aromatic substitution. Reactions such as alkylation or acylation at the 5-position (common in pyrazolopyrimidines) are plausible, though steric hindrance from the fused ring system may influence reactivity.

Condensation Reactions

The ketone group (4-oxo) in the pyrazolo[3,4-d]pyrimidine core can participate in condensation reactions (e.g., with amines or aldehydes) to form imine derivatives or heterocyclic adducts .

Key Reaction Conditions

  • Solvents : DMF, ethanol, or dichloromethane.

  • Catalysts : Acidic or basic conditions (e.g., HCl, NaOH) for hydrolysis or substitutions .

  • Temperature : Room temperature to reflux (80–100°C).

Comparison of Reaction Mechanisms in Pyrazolo[3,4-d]pyrimidine Derivatives

Reaction Type Mechanism Impact on Structure Cited Sources
Hydrolysis of amide bondAcidic/basic cleavage of C=O to form carboxylic acid/amineLoss of acetamide group, introduction of carboxyl or amino group
Nucleophilic substitutionReplacement of nitro group (-NO₂) with nucleophiles (e.g., -OH, -NH₂)Generation of hydroxyl or amino derivatives
Electrophilic substitutionAlkylation/acylation at pyrazolo[3,4-d]pyrimidine coreAddition of alkyl/acyl groups to the heterocycle
CondensationReaction with amines/aldehydes to form imine derivativesFormation of extended heterocyclic systems

Biological Relevance and Reactivity

Pyrazolo[3,4-d]pyrimidine derivatives often exhibit kinase inhibition (e.g., CDK2) and anticancer activity. While the exact mechanism for the target compound is unreported, similar derivatives interact with enzyme active sites via hydrogen bonding or π-π stacking. Reactivity in biological systems may depend on factors like pH and solvent environment.

Structural Stability and Analytical Techniques

  • Stability : The nitrophenyl group and fused heterocycle contribute to thermal and chemical stability under standard conditions.

  • Characterization :

    • Spectral analysis : UV-vis, IR, and NMR (e.g., ¹H NMR for amide proton shifts).

    • Chromatography : HPLC for purity assessment.

Research Gaps

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The following table highlights key structural and functional differences between the target compound and analogs from the evidence:

Compound Name/Structure Core Heterocycle Key Substituents Molecular Weight (g/mol) Biological Activity Evidence Reference
Target Compound : N-(3-nitrophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide Pyrazolo[3,4-d]pyrimidinone 3-Nitrophenyl ~402–408* Not reported in evidence N/A
N-(3-Acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide Pyrazolo[3,4-d]pyrimidinone 3-Acetamidophenyl 402.414 Not reported
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide Thieno[2,3-d]pyrimidinone 4-Chlorophenyl, thiophen-2-yl 503 Anti-breast cancer (in vitro)
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolinone 6-Chloro-2-methyl, phenyl ~314 InhA inhibition (anti-TB)
N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(3-nitrophenyl)acetamide Simple acetamide 3-Nitrophenyl, 4-hydroxy-3-methoxyphenyl Not reported CNS permeability (orexin antagonist)

*Estimated based on structural similarity to .

Key Observations:

Heterocyclic Core: The pyrazolo[3,4-d]pyrimidinone core (target and ) differs from thieno[2,3-d]pyrimidinone () and quinazolinone (), which may influence binding to biological targets like kinases or enzymes.

Functional Groups :

  • The 3-nitro group in the target compound is a strong electron-withdrawing moiety, which may enhance reactivity or stabilize charge interactions compared to electron-donating groups (e.g., methoxy in ).
  • Thiophene and chlorophenyl groups in are associated with anti-cancer activity, suggesting that the nitro group in the target compound could similarly modulate cytotoxicity .

Acetamide Linker: The acetamide bridge is conserved across multiple analogs (), often serving as a hydrogen-bond donor/acceptor in target binding.

Physicochemical Properties

  • Molecular Weight : The target compound (~402–408 g/mol) falls within the range of drug-like molecules, similar to (402.414 g/mol).
  • Solubility : The nitro group may reduce solubility compared to acetamido () or hydroxy/methoxy substituents (), necessitating formulation optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.